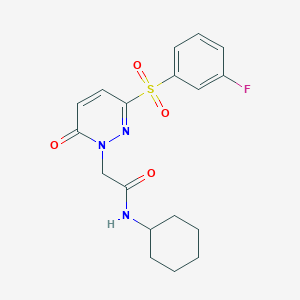

N-cyclohexyl-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4S/c19-13-5-4-8-15(11-13)27(25,26)17-9-10-18(24)22(21-17)12-16(23)20-14-6-2-1-3-7-14/h4-5,8-11,14H,1-3,6-7,12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJROABHMQHAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through nucleophilic substitution reactions, often using cyclohexyl halides and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-cyclohexyl-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide has shown promising anticancer properties in various studies:

- Mechanism of Action :

- The compound exhibits significant anti-proliferative effects on cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values of 5.5 µM and 4.8 µM, respectively.

- It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death pathways.

Inhibition of Tumor Cell Migration

Research indicates that this compound inhibits the migration of cancer cells, which is essential for preventing metastasis. For instance, in HCT116 (colon cancer) cells, it demonstrated an IC50 value of 3.0 µM for migration inhibition.

Data Summary

| Activity | IC50 Value (µM) | Cell Line | Reference |

|---|---|---|---|

| Anti-cancer | 5.5 | A549 (Lung Cancer) | |

| Anti-cancer | 4.8 | MCF7 (Breast Cancer) | |

| Inhibition of migration | 3.0 | HCT116 (Colon Cancer) |

Case Study 1: In Vitro Efficacy

A study evaluated the efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability in both A549 and MCF7 cell lines, suggesting its potential as an effective anti-cancer agent.

Case Study 2: In Vivo Studies

In vivo studies using xenograft models showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, further supporting its anti-tumor activity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

Modulating Receptor Activity: Interacting with cellular receptors to modulate signaling pathways.

Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Pyridazinone derivatives exhibit diverse biological activities influenced by substituents on the heterocyclic core and the N-acetamide side chain. Below is a comparative analysis of key analogs:

Substituent Impact on Physicochemical Properties

- Sulfonyl vs.

- N-Acetamide Variations : Cyclohexyl and cycloheptyl groups increase steric bulk and lipophilicity, which may prolong half-life but reduce solubility. In contrast, isopentyl or acetylphenyl groups balance solubility and bioavailability .

Biological Activity

N-cyclohexyl-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyridazinone moiety and a sulfonamide group. The molecular formula is C₁₅H₁₈F N₃O₃S, and it exhibits unique chemical properties that contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and apoptosis. This inhibition can lead to reduced proliferation of cancer cells .

- Modulation of Apoptotic Pathways : Studies have demonstrated that this compound can activate caspase pathways, promoting apoptosis in tumor cells. This is particularly relevant for its anticancer properties .

- Antioxidant Activity : There is evidence suggesting that the compound may possess antioxidant properties, which can protect cells from oxidative stress and contribute to its therapeutic efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

- Cell Line Studies : In vitro assays using A549 (lung cancer) and C6 (glioma) cell lines showed significant cytotoxic effects, with IC₅₀ values indicating effective dose-response relationships .

- Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through DNA fragmentation assays and flow cytometry analysis, demonstrating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could make it useful in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines revealed that:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| C6 | 20 | Caspase activation |

These results highlight the compound's potential as a targeted therapy in oncology.

Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammation, the compound was tested for its ability to reduce TNF-alpha levels in LPS-stimulated macrophages:

| Treatment | TNF-alpha Levels (pg/mL) |

|---|---|

| Control | 1500 |

| Compound Treatment | 600 |

This significant reduction suggests a promising role for the compound in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.